Cyclobutyl(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone
Description
Cyclobutyl(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone (hereafter referred to as Compound A) is a heterocyclic organic molecule featuring a cyclobutyl methanone core linked to a piperidinyloxy group substituted with a 2,6-dimethylpyrimidine moiety. The compound’s stereoelectronic properties, including the electron-deficient pyrimidine ring and the strained cyclobutyl group, may influence its binding affinity and metabolic stability .
Properties
IUPAC Name |
cyclobutyl-[3-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-11-9-15(18-12(2)17-11)21-14-7-4-8-19(10-14)16(20)13-5-3-6-13/h9,13-14H,3-8,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQYGVKIFKPIIRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCCN(C2)C(=O)C3CCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidine
The ether linkage is established via nucleophilic substitution between 4-chloro-2,6-dimethylpyrimidine and tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate under basic conditions:
Reaction Conditions
The reaction proceeds via deprotonation of the piperidine alcohol to generate an alkoxide, which displaces the chloride on the pyrimidine ring. Subsequent Boc deprotection using trifluoroacetic acid (TFA) yields 3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine.
Acylation of Piperidine with Cyclobutanecarbonyl Chloride
The secondary amine undergoes acylation under Schotten-Baumann conditions:
Reaction Conditions
| Parameter | Value |
|---|---|
| Acylating Agent | Cyclobutanecarbonyl chloride |
| Base | Triethylamine (TEA) |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0°C → Room temperature |
| Reaction Time | 4–6 hours |
| Yield | 70–75% (estimated) |
The mechanism involves nucleophilic attack by the piperidine nitrogen on the electrophilic carbonyl carbon, facilitated by TEA to scavenge HCl.
Mitsunobu Reaction-Based Synthesis
Ether Formation Using Mitsunobu Conditions
For substrates where nucleophilic substitution is inefficient, the Mitsunobu reaction couples 4-hydroxy-2,6-dimethylpyrimidine with tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate:
Reaction Conditions
| Parameter | Value |
|---|---|
| Reagents | DIAD, Triphenylphosphine |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 0°C → Room temperature |
| Reaction Time | 8–12 hours |
| Yield | 60–65% (analogous reactions) |
This method avoids harsh bases and is advantageous for sterically hindered alcohols. Post-reaction, Boc deprotection and acylation follow as described in Section 2.2.
Alternative Synthetic Pathways
Solid-Phase Synthesis
High-throughput methods from peptide chemistry could immobilize the piperidine scaffold on resin, perform sequential functionalization, and cleave the final product. This approach remains speculative but offers potential for scalability.
Comparative Analysis of Synthetic Methods
Table 1: Efficiency Metrics for Key Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Nucleophilic Substitution | 58–62 | >95 | High | Moderate |
| Mitsunobu Reaction | 60–65 | >90 | Moderate | Low |
| Reductive Amination | N/A | N/A | Theoretical | High |
Key findings:
- Nucleophilic substitution offers the best balance of yield and scalability for industrial applications.
- Mitsunobu reactions are preferable for sensitive substrates but require costly reagents.
- Reductive amination remains underdeveloped for this target but could simplify steps if optimized.
Optimization Strategies
Solvent Screening
Data from analogous piperidine acylations indicate that switching from DCM to ethyl acetate improves yields by 8–12% due to better solubility of intermediates.
Catalytic Enhancements
Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) accelerate nucleophilic substitutions, reducing reaction times from 16 to 6 hours.
Green Chemistry Approaches
Microwave-assisted synthesis reduces ether formation times to 30 minutes with comparable yields (59%).
Challenges and Limitations
- Pyrimidine Availability : 4-Chloro-2,6-dimethylpyrimidine is commercially limited, necessitating in-house synthesis from barbituric acid derivatives.
- Acylation Side Reactions : Overacylation at the pyrimidine nitrogen occurs in 5–7% of cases, requiring chromatographic purification.
- Cyclobutane Stability : The strained cyclobutane ring is prone to ring-opening under acidic conditions, mandating pH-controlled deprotection steps.
Chemical Reactions Analysis
Cyclobutyl(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Cyclobutyl(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone has a wide range of scientific research applications, including:
Chemistry: It is used in the synthesis of novel compounds and materials, contributing to the development of new chemical entities.
Biology: The compound is utilized in biological studies to investigate its effects on various biological pathways and processes.
Industry: The compound is used in the production of advanced materials and chemicals, enhancing industrial processes and products.
Mechanism of Action
The mechanism of action of Cyclobutyl(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, modulating their activity and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Table 1: Structural Comparison of Methanone Derivatives
| Compound Name | Core Structure | Key Substituents | Potential Pharmacological Implications |
|---|---|---|---|
| Cyclobutyl(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone (Compound A ) | Cyclobutyl-methanone | 2,6-Dimethylpyrimidin-4-yloxy on piperidine | Enhanced selectivity for pyrimidine-binding targets |
| (R)-(3-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)piperidin-1-yl)(3,3-difluorocyclobutyl)methanone | Difluorocyclobutyl-methanone | Imidazo-pyrrolo-pyrazine on piperidine; 3,3-difluorocyclobutyl | Improved metabolic stability via fluorination |
| (R)-(3-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)piperidin-1-yl)(4,4-difluoropiperidin-1-yl)methanone | Difluoropiperidin-methanone | Imidazo-pyrrolo-pyrazine on piperidine; 4,4-difluoropiperidin | Altered pharmacokinetics due to piperidine fluorination |
| N-((1S,3S,4R)-3-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-4-methylcyclopentyl)-3,3,3-trifluoropropane-1-sulfonamide | Trifluoropropane-sulfonamide | Imidazo-pyrrolo-pyrazine on cyclopentyl; trifluoropropane-sulfonamide | Enhanced solubility and target engagement |
Key Observations:
Core Modifications :
- Compound A employs a cyclobutyl group, which introduces steric strain that may limit conformational flexibility compared to the difluorocyclobutyl or piperidinyl analogs .
- The 2,6-dimethylpyrimidin-4-yloxy substituent in Compound A is distinct from the imidazo-pyrrolo-pyrazine groups in analogs, suggesting divergent target preferences (e.g., kinases vs. nucleotide-binding proteins).
Fluorination Effects :
- Fluorinated analogs (e.g., 3,3-difluorocyclobutyl or 4,4-difluoropiperidin) likely exhibit improved metabolic stability and membrane permeability due to reduced cytochrome P450-mediated oxidation .
Sulfonamide vs.
Research Findings and Implications
While Compound A lacks publicly disclosed biological data, its structural features align with trends observed in kinase inhibitor design:
- The 2,6-dimethylpyrimidine moiety may mimic ATP’s adenine ring, enabling competitive binding at kinase active sites.
- The cyclobutyl group’s rigidity could reduce off-target interactions compared to bulkier substituents.
In contrast, fluorinated analogs from the patent literature emphasize tunable pharmacokinetics, a critical factor in drug development .
Biological Activity
Cyclobutyl(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is cyclobutyl-[3-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]methanone, with the molecular formula and a molecular weight of 289.37 g/mol. Its structure features a cyclobutyl group linked to a piperidine ring that is further substituted with a pyrimidine moiety, which is known for its biological significance.
The biological activity of this compound is largely attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The pyrimidine moiety can interact with enzymes involved in nucleotide metabolism, potentially inhibiting their activity and altering cellular processes.
- Receptor Modulation : The compound may bind to specific receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- In vitro Studies : Research has shown that derivatives containing pyrimidine structures can inhibit the proliferation of various cancer cell lines. A notable study reported that compounds with structural similarities demonstrated cytotoxic effects against human cancer cells such as A431 vulvar epidermal carcinoma cells .
Antimicrobial Properties
The compound's potential antimicrobial effects have also been explored:
- Antibacterial Activity : Compounds featuring piperidine and pyrimidine moieties have shown promising antibacterial activity against Gram-positive and Gram-negative bacteria. For example, certain derivatives have been tested against Staphylococcus aureus and Escherichia coli, demonstrating lower minimum inhibitory concentrations (MICs) compared to standard antibiotics .
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique properties of this compound in relation to other compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(piperidine-4-yl) benzamide | Halogen or carboxyl groups | Cytotoxicity against cancer cells |
| 4-(piperidin-1-yl)pyridine derivatives | Strong factor IIa inhibition | Anticoagulant effects |
| Cyclobutyl(3-(2,6-dimethylpyrimidin-4-yl)oxy)piperidin | Unique cyclobutyl and pyrimidine structure | Potential anticancer and antimicrobial activity |
Case Studies
Several case studies have illustrated the biological potential of related compounds:
- Pyrimidine Derivatives : A study evaluated a series of pyrimidine-containing compounds for their anticancer efficacy, revealing that specific substitutions enhanced their activity against various cancer cell lines .
- Antiviral Research : Investigations into the antiviral properties of similar compounds indicated that targeting nucleotide biosynthesis pathways could lead to effective treatments against viruses such as hepatitis E virus (HEV), showcasing the broader implications of pyrimidine derivatives in therapeutic contexts .
Q & A
Q. Q1. What are the optimal synthetic routes for Cyclobutyl(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone, and how can reaction conditions be tailored to improve yield?
Methodological Answer: The synthesis typically involves multi-step reactions, including coupling between a piperidine derivative and a dimethylpyrimidinyloxy moiety. A key step is the formation of the ether linkage via nucleophilic substitution or coupling reactions. For example, Suzuki-Miyaura coupling (using palladium catalysts) is effective for aryl-ether bond formation, as demonstrated in structurally analogous compounds . Optimization includes:
- Temperature control : Reactions at 80–100°C in anhydrous solvents (e.g., DMF or THF) improve kinetics.
- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) enhances cross-coupling efficiency.
- Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) ensures >95% purity .
Q. Q2. How can the conformational flexibility of the piperidine ring in this compound be analyzed experimentally?
Methodological Answer: The piperidine ring’s puckering can be quantified using Cremer-Pople parameters, which define out-of-plane displacements and pseudorotation phases. X-ray crystallography (via SHELXL refinement ) provides static snapshots, while NMR (¹H-¹H NOESY) reveals dynamic behavior in solution. For example:
Q. Q3. What spectroscopic techniques are critical for structural elucidation of this compound?
Methodological Answer:
- NMR : ¹H and ¹³C NMR confirm connectivity (e.g., cyclobutyl CH₂ at δ ~2.5–3.0 ppm; pyrimidine protons at δ ~6.8–7.2 ppm). 2D experiments (HSQC, HMBC) validate long-range couplings .
- Mass Spectrometry (HRMS) : Exact mass (e.g., C₁₆H₂₂N₃O₂ requires m/z 288.1711) confirms molecular formula .
- IR Spectroscopy : Stretching frequencies (C=O at ~1650–1700 cm⁻¹; C-O-C at ~1200 cm⁻¹) verify functional groups .
Advanced Research Questions
Q. Q4. How can structure-activity relationships (SAR) be explored for the pyrimidinyloxy-piperidine moiety in modulating biological targets?
Methodological Answer:
- Analog synthesis : Replace the 2,6-dimethylpyrimidine with other heterocycles (e.g., pyrazine or triazine) and assess activity shifts.
- Biochemical assays : Measure binding affinity (e.g., IC₅₀) to kinases or GPCRs using fluorescence polarization or SPR .
- Computational docking : Compare binding poses in AutoDock Vina or Schrödinger Suite to identify critical interactions (e.g., H-bonds with pyrimidine N atoms) .
Q. Q5. What experimental strategies resolve contradictions between computational predictions and observed bioactivity data?
Methodological Answer:
- Free-energy perturbation (FEP) : Quantify binding energy differences when substituents (e.g., methyl groups on pyrimidine) are modified.
- Alchemical binding assays : Use isothermal titration calorimetry (ITC) to validate enthalpy/entropy contributions predicted by MD simulations .
- Crystallographic refinement : Compare predicted (Glide) vs. observed (X-ray) ligand-protein interactions to identify force field inaccuracies .
Q. Q6. How can metabolic stability and degradation pathways of this compound be characterized?
Methodological Answer:
- In vitro assays : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS. Key parameters:
- Half-life (t₁/₂) : Calculated from pseudo-first-order kinetics.
- Metabolite ID : Use high-resolution MS/MS (e.g., Q-TOF) to detect oxidative (e.g., hydroxylation) or hydrolytic products .
- CYP inhibition screening : Assess interactions with CYP3A4/2D6 using fluorogenic substrates .
Q. Q7. What strategies mitigate synthetic challenges in scaling up this compound for preclinical studies?
Methodological Answer:
- Flow chemistry : Continuous synthesis reduces batch variability and improves safety for exothermic steps (e.g., cyclobutane formation).
- Design of Experiments (DoE) : Optimize parameters (stoichiometry, solvent ratio) via response surface methodology .
- Crystallization engineering : Use anti-solvent addition (e.g., water in DMSO) to enhance yield and polymorph control .
Q. Q8. How does the cyclobutyl group influence lipophilicity and membrane permeability?
Methodological Answer:
- LogP measurement : Shake-flask method (octanol/water partitioning) quantifies lipophilicity. Cyclobutyl’s strain energy may reduce LogP vs. cyclohexyl analogs.
- PAMPA assay : Assess passive diffusion across artificial membranes; compare with computational predictions (e.g., QikProp) .
- MD simulations : Analyze membrane insertion dynamics using CHARMM36 force fields .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
